N-(1-cyano-1,2-dimethylpropyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
“N-(1-cyano-1,2-dimethylpropyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide” is an organic compound that features a cyano group, a dimethylpropyl chain, and a chromenyl moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyano-1,2-dimethylpropyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide” can be approached through several steps:
Formation of the Chromenyl Moiety: The chromenyl group can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Attachment of the Acetamide Group: The chromenyl compound can then be reacted with chloroacetic acid to introduce the acetamide group.
Introduction of the Cyano Group: The final step involves the reaction of the intermediate with a cyano-containing reagent, such as cyanogen bromide, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production would likely involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenyl moiety can undergo oxidation reactions, potentially forming quinones.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry
Catalysis: Compounds with chromenyl groups are often explored as catalysts in organic reactions.
Materials Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the cyano group.
Antioxidant Activity: Chromenyl compounds are known for their antioxidant properties.
Medicine
Drug Development: Potential lead compounds for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Industry
Dyes and Pigments: Chromenyl compounds are used in the synthesis of dyes and pigments due to their vibrant colors.
Mechanism of Action
The mechanism of action of “N-(1-cyano-1,2-dimethylpropyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide” would depend on its specific application:
Enzyme Inhibition: The cyano group can interact with the active site of enzymes, inhibiting their activity.
Antioxidant Activity: The chromenyl moiety can scavenge free radicals, preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Compounds with a similar chromenyl structure.
Nitriles: Compounds containing cyano groups.
Acetamides: Compounds with an acetamide functional group.
Uniqueness
“N-(1-cyano-1,2-dimethylpropyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide” is unique due to the combination of these functional groups, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.
This outline provides a comprehensive framework for understanding and discussing the compound “this compound
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-oxochromen-7-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(2)17(3,10-18)19-15(20)9-22-13-6-4-12-5-7-16(21)23-14(12)8-13/h4-8,11H,9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBPPFHYOVICOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC2=C(C=C1)C=CC(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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